molecular formula C6H3Br2ClO B2791331 2,4-Dibromo-5-chlorophenol CAS No. 89284-48-0

2,4-Dibromo-5-chlorophenol

Cat. No. B2791331
CAS RN: 89284-48-0
M. Wt: 286.35
InChI Key: DDYJQUSXDYZKSC-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-chlorophenol is a halophenol . It is a molecular compound with the formula C6H3Br2ClO . It is a solid at room temperature .


Synthesis Analysis

An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2- ((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol) (HL), which was used for complexation to Co 2+, Ni 2+, Cu 2+, and Zn 2+ metal salts .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-chlorophenol is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The reaction of 2,4-Dibromo-5-chlorophenol proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .


Physical And Chemical Properties Analysis

2,4-Dibromo-5-chlorophenol is a solid at room temperature . It has a molecular weight of 286.348 Da .

Scientific Research Applications

Water Treatment

2,4-Dibromo-5-chlorophenol can be used in the treatment of water. It is involved in the degradation of 2,4-dichlorophenol in water through sequential electrocatalytic reduction and oxidation . This process involves the use of a Pd-MWCNTs/Ni-foam electrode, which has shown excellent dechlorination efficiency and phenol conversion rate .

Environmental Pollution Research

This compound plays a significant role in environmental pollution research. It is used in studies investigating the removal of chlorophenols (CPs) from the aquatic environment . CPs are environmental contaminants that have attracted global attention due to their persistence, bioaccumulation, and carcinogenic properties .

Disinfection By-Product (DBP) Studies

2,4-Dibromo-5-chlorophenol is identified as a disinfection by-product (DBP) in drinking water . It is formed as a result of disinfection during chlorination . The study of these DBPs is crucial for ensuring the safety and quality of drinking water.

Industrial Applications

Chlorophenols, including 2,4-Dibromo-5-chlorophenol, play indispensable roles in various industries such as dye, petroleum, pharmaceutical, herbicide, insecticide, paper-making, and textile .

Biodegradation Studies

This compound is used in biodegradation studies. Biodegradation is a process that can produce chlorinated metabolites, which are difficult to be further dechlorinated . Studying this process helps in developing efficient and eco-friendly techniques to remove CPs from the environment.

Analytical Chemistry

2,4-Dibromo-5-chlorophenol is used in analytical chemistry, particularly in chromatography and mass spectrometry . These techniques are essential for the identification and quantification of compounds in a sample.

Safety and Hazards

When handling 2,4-Dibromo-5-chlorophenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

2,4-Dibromo-5-chlorophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring Bromophenols, in general, are known to interact with various biological targets due to their halogenated aromatic structure .

Mode of Action

It is known that halogenated phenols can undergo various chemical reactions, including electrophilic aromatic substitution . In these reactions, the halogen atoms on the phenol molecule can be replaced by other groups, leading to changes in the molecule’s properties and interactions with its targets .

Biochemical Pathways

It is known that chlorophenols and their derivatives can be degraded by bacteria through various pathways . For instance, some bacteria can catalyze ortho-dechlorination of highly chlorinated phenols, transforming them into less chlorinated compounds .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

It is known that halogenated phenols can have various biological effects due to their reactivity and potential to form reactive intermediates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-5-chlorophenol. For instance, the compound’s reactivity and interactions with biological targets can be affected by factors such as pH, temperature, and the presence of other chemicals .

properties

IUPAC Name

2,4-dibromo-5-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYJQUSXDYZKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-chlorophenol

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